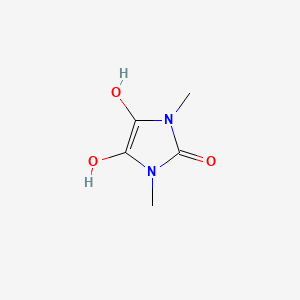
4,4'-Dichloro-2-nitro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-Dichlor-2-nitro-1,1'-biphenyl ist eine organische Verbindung mit der Summenformel C12H7Cl2NO2. Es ist ein Derivat von Biphenyl, bei dem zwei Chloratome an den Positionen 4 und 4' substituiert sind und eine Nitrogruppe an der Position 2 substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4,4'-Dichlor-2-nitro-1,1'-biphenyl beinhaltet typischerweise die Nitrierung von 4,4'-Dichlorbiphenyl. Der Nitrierungsprozess kann unter kontrollierten Temperaturbedingungen mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure durchgeführt werden. Die Reaktion ist exotherm und erfordert eine sorgfältige Temperaturregelung, um Nebenreaktionen zu vermeiden.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von 4,4'-Dichlor-2-nitro-1,1'-biphenyl durch den Einsatz von kontinuierlichen Durchflussreaktoren hochskaliert werden. Diese Reaktoren ermöglichen eine bessere Kontrolle der Reaktionsbedingungen und können größere Mengen an Reaktanten verarbeiten, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt.
Analyse Chemischer Reaktionen
Reaktionstypen
4,4'-Dichlor-2-nitro-1,1'-biphenyl unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff zu einer Aminogruppe reduziert werden.
Substitution: Die Chloratome können unter basischen Bedingungen durch andere Nucleophile wie Hydroxidionen substituiert werden.
Häufige Reagenzien und Bedingungen
Reduktion: Wasserstoffgas, Palladium auf Kohlenstoff-Katalysator.
Substitution: Natriumhydroxid, Ethanol als Lösungsmittel.
Hauptprodukte, die gebildet werden
Reduktion: 4,4'-Dichlor-2-amino-1,1'-biphenyl.
Substitution: 4,4'-Dihydroxy-2-nitro-1,1'-biphenyl.
Wissenschaftliche Forschungsanwendungen
4,4'-Dichlor-2-nitro-1,1'-biphenyl hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine möglichen Auswirkungen auf biologische Systeme untersucht, einschließlich seiner Wechselwirkungen mit Enzymen und Proteinen.
Medizin: Wird auf seine mögliche Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung neuer Therapeutika.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4,4'-Dichlor-2-nitro-1,1'-biphenyl beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit biologischen Molekülen interagieren können und zu verschiedenen biochemischen Wirkungen führen. Die Chloratome können auch an elektrophilen aromatischen Substitutionsreaktionen teilnehmen und die Aktivität der Verbindung weiter verändern.
Wirkmechanismus
The mechanism of action of 4,4’-Dichloro-2-nitro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The chlorine atoms can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4,4'-Dichlorbiphenyl: Fehlt die Nitrogruppe, wodurch es in bestimmten chemischen Reaktionen weniger reaktiv ist.
2,4-Dichlor-1-nitrobenzol: Enthält einen einzigen Benzolring mit ähnlichen Substituenten, fehlt aber die Biphenylstruktur.
4,4'-Dimethoxy-2-nitro-1,1'-biphenyl: Enthält Methoxygruppen anstelle von Chloratomen, wodurch sich seine chemischen Eigenschaften ändern.
Einzigartigkeit
4,4'-Dichlor-2-nitro-1,1'-biphenyl ist durch das Vorhandensein sowohl von Chlor- als auch von Nitrogruppen auf der Biphenylstruktur einzigartig.
Eigenschaften
CAS-Nummer |
192942-45-3 |
|---|---|
Molekularformel |
C12H7Cl2NO2 |
Molekulargewicht |
268.09 g/mol |
IUPAC-Name |
4-chloro-1-(4-chlorophenyl)-2-nitrobenzene |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15(16)17/h1-7H |
InChI-Schlüssel |
ZPBKMMUAPCABDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4,4'-([1,1'-Biphenyl]-4,4'-diyl)di(oxane-2,6-dione)](/img/structure/B12563845.png)
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12563853.png)



![N-Hydroxy-N''-[(4-methoxyphenyl)methyl]guanidine](/img/structure/B12563882.png)


